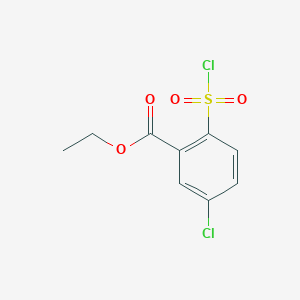
Ethyl 5-chloro-2-(chlorosulfonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C9H8Cl2O4S It is a derivative of benzoic acid, featuring both chloro and chlorosulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of ethyl 5-chloro-2-hydroxybenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is generally conducted under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by nucleophiles.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or sulfonic acid.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols can react with the chloro or chlorosulfonyl groups under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Major Products
Substitution: Formation of sulfonamides or esters.
Reduction: Formation of sulfonamides or sulfonic acids.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
Ethyl 5-chloro-2-(chlorosulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-2-(chlorosulfonyl)benzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloro-5-(chlorosulfonyl)benzoate
- Ethyl 5-bromo-2-chloro-3-(chlorosulfonyl)benzoate
- Chlorosulfonyl isocyanate
Uniqueness
Ethyl 5-chloro-2-(chlorosulfonyl)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and potential applications. Its combination of chloro and chlorosulfonyl groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Biological Activity
Ethyl 5-chloro-2-(chlorosulfonyl)benzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is characterized by the presence of a chloro and a chlorosulfonyl group attached to a benzoate moiety. This unique structure imparts specific reactivity and interaction capabilities with biological targets.
The biological activity of this compound primarily stems from its ability to interact with nucleophilic sites on proteins and enzymes. The chlorosulfonyl group can form covalent bonds with these sites, leading to inhibition or alteration of their functions. Additionally, the chlorine atom can participate in halogen bonding, enhancing the compound’s reactivity towards various biological molecules.
Enzyme Inhibition
This compound has been studied for its role in enzyme inhibition. Research indicates that it can effectively inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development .
Table 1: Enzyme Inhibition Data
Antimicrobial Activity
Studies have also evaluated the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, suggesting potential applications in treating infections.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of breast cancer cells in vitro. The compound induced apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : Another investigation reported that this compound exhibited anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines in macrophage cell lines. This suggests its potential use in managing inflammatory diseases .
- Neuroprotective Properties : Recent research has explored the neuroprotective effects of this compound in models of neurodegeneration, indicating its ability to reduce oxidative stress and neuronal cell death .
Properties
Molecular Formula |
C9H8Cl2O4S |
|---|---|
Molecular Weight |
283.13 g/mol |
IUPAC Name |
ethyl 5-chloro-2-chlorosulfonylbenzoate |
InChI |
InChI=1S/C9H8Cl2O4S/c1-2-15-9(12)7-5-6(10)3-4-8(7)16(11,13)14/h3-5H,2H2,1H3 |
InChI Key |
BRRIBXXXINGKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















